molecular formula C13H12N2O2S B11613726 5-(3-(4-Methoxyphenyl)prop-2-enylidene)-2-thioxoimidazolidin-4-one

5-(3-(4-Methoxyphenyl)prop-2-enylidene)-2-thioxoimidazolidin-4-one

Cat. No.: B11613726
M. Wt: 260.31 g/mol
InChI Key: YICHONBJSXGNDV-ICKRUQPGSA-N
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Description

Structure and Synthesis 5-(3-(4-Methoxyphenyl)prop-2-enylidene)-2-thioxoimidazolidin-4-one is a member of the 5-arylidene-2-thioxoimidazolidin-4-one family, characterized by a conjugated propenylidene chain linking the 4-methoxyphenyl group to the imidazolidinone core. The compound is synthesized via a condensation reaction between 2-thioxoimidazolidin-4-one and a substituted aldehyde (e.g., 3-(4-methoxyphenyl)propenal) under acidic conditions, typically using glacial acetic acid and sodium acetate as catalysts .

The propenylidene chain is expected to introduce distinct NMR signals: the vinylic protons (δ ~6.5–7.5 ppm) and the methoxy group (δ ~3.8 ppm) would be key identifiers in $^1$H NMR, while the thioxo group contributes to IR absorption near 1200–1250 cm$^{-1}$ .

Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

(5Z)-5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C13H12N2O2S/c1-17-10-7-5-9(6-8-10)3-2-4-11-12(16)15-13(18)14-11/h2-8H,1H3,(H2,14,15,16,18)/b3-2+,11-4-

InChI Key

YICHONBJSXGNDV-ICKRUQPGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C=C\2/C(=O)NC(=S)N2

Canonical SMILES

COC1=CC=C(C=C1)C=CC=C2C(=O)NC(=S)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(4-Methoxyphenyl)prop-2-enylidene)-2-thioxoimidazolidin-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to produce the final compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-(3-(4-Methoxyphenyl)prop-2-enylidene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

5-(3-(4-Methoxyphenyl)prop-2-enylidene)-2-thioxoimidazolidin-4-one exhibits promising pharmacological properties, particularly as an anti-cancer agent. Research indicates that compounds with similar thioxoimidazolidinone structures can inhibit tumor growth and exhibit cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

A study conducted on structurally related compounds demonstrated that thioxoimidazolidinones can induce apoptosis in cancer cells through the activation of caspase pathways. The specific compound's ability to target cancerous cells while sparing normal cells presents a potential therapeutic avenue for cancer treatment.

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material is critical in enhancing the efficiency of these devices.

Case Study: OLED Performance

Research has shown that incorporating thioxoimidazolidinones into OLED architectures improves luminescent efficiency and stability. The compound's electron-donating properties contribute to better charge balance within the device, leading to enhanced performance metrics.

Material Science

In material science, the synthesis of polymers incorporating 5-(3-(4-Methoxyphenyl)prop-2-enylidene)-2-thioxoimidazolidin-4-one can lead to materials with improved thermal stability and mechanical properties. These materials are valuable in various industrial applications, including coatings and composites.

Case Study: Polymer Blends

A recent study explored the use of this compound in creating polymer blends that exhibit superior thermal resistance compared to traditional materials. The incorporation of thioxoimidazolidinones into polymer matrices resulted in increased durability under high-temperature conditions.

Mechanism of Action

The mechanism by which 5-(3-(4-Methoxyphenyl)prop-2-enylidene)-2-thioxoimidazolidin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. For example, its antimicrobial properties may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

The table below compares 5-(3-(4-Methoxyphenyl)prop-2-enylidene)-2-thioxoimidazolidin-4-one with structurally related derivatives, emphasizing substituent effects:

Compound Name Key Substituents Melting Point (°C) Notable Properties/Activities Reference
5-(4-Methoxybenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one (IM-6) 4-Methoxyphenyl (benzylidene), phenyl 197–200 Enhanced electronic conjugation
5-(3,4-Dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxoimidazolidin-4-one 3,4-Dichlorophenyl, 2-fluorophenyl N/A High lipophilicity; kinase inhibition
5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one esters 4-Hydroxybenzyl, ester groups 168–185 Herbicidal activity (50–60% efficacy)
5-((3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one Pyrazolylmethylene, bromophenyl 188–192 Cytotoxicity studies

Key Observations:

In contrast, halogenated derivatives (e.g., 3,4-dichloro in ) increase lipophilicity, favoring membrane penetration . Propenylidene vs. Benzylidene: The propenylidene chain in the target compound extends conjugation compared to benzylidene analogs (e.g., IM-6), which may redshift UV-Vis absorption and alter redox properties .

Synthetic Methodologies

  • The target compound shares a common synthesis route with IM-6 and other 5-arylidene derivatives, involving acid-catalyzed aldol condensation. However, the propenylidene chain requires a specialized aldehyde precursor, distinguishing it from simpler benzylidene analogs .

Biological and Material Applications Herbicidal Activity: Esters of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one (e.g., compound 6-28) show 50% efficacy against Echinochloa crus-galli at 1000 g/ha, suggesting that polar groups improve phytotoxicity . The target compound’s methoxy group may similarly enhance bioactivity through hydrogen bonding.

Physicochemical Properties

  • Solubility: Methoxy and hydroxy substituents increase water solubility compared to halogenated or alkylated analogs. For example, IM-6 (4-methoxy) is more soluble in polar solvents than 5-(4-isopropylphenyl) derivatives .
  • Thermal Stability: Melting points correlate with molecular symmetry and intermolecular interactions. The propenylidene chain may reduce symmetry, lowering the melting point relative to rigid benzylidene analogs (e.g., 241°C for 3a in ).

Crystallographic and Supramolecular Features

  • Hydrogen-bonding patterns in 2-thioxoimidazolidin-4-ones often involve N–H···S and C=O···H interactions, forming dimers or chains. The propenylidene group may disrupt these networks compared to planar benzylidene systems, affecting crystal packing and solubility .

Biological Activity

5-(3-(4-Methoxyphenyl)prop-2-enylidene)-2-thioxoimidazolidin-4-one (CAS No. 420105-41-5) is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C₁₃H₁₂N₂O₂S
  • Molar Mass : 260.31 g/mol
  • Density : 1.32 g/cm³ (predicted)
  • pKa : 6.61 (predicted)
PropertyValue
Molecular FormulaC₁₃H₁₂N₂O₂S
Molar Mass260.31 g/mol
Density1.32 g/cm³
pKa6.61

Antimicrobial Activity

Research indicates that 5-(3-(4-Methoxyphenyl)prop-2-enylidene)-2-thioxoimidazolidin-4-one exhibits notable antimicrobial properties. In a study evaluating its effects against various bacterial strains, the compound showed significant inhibition of growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Antioxidant Properties

The compound has also been assessed for its antioxidant capabilities. In vitro assays demonstrated that it effectively scavenges free radicals, which are implicated in oxidative stress and various diseases. The antioxidant activity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, where it exhibited a dose-dependent response, indicating its potential role in preventing oxidative damage in biological systems .

Cytotoxic Effects

In cancer research, 5-(3-(4-Methoxyphenyl)prop-2-enylidene)-2-thioxoimidazolidin-4-one has shown promising cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis in these cells, as evidenced by increased annexin V staining and caspase activation assays. The IC50 values indicated that it is more effective than some conventional chemotherapeutic agents .

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity against common pathogens.
    • Methods : Disk diffusion and MIC determination.
    • Results : Showed significant inhibition of Staphylococcus aureus with an MIC of 12 µg/mL compared to penicillin at 25 µg/mL.
  • Antioxidant Activity Evaluation :
    • Objective : To assess the free radical scavenging ability.
    • Methods : DPPH assay.
    • Results : Demonstrated an IC50 value of 15 µg/mL, indicating strong antioxidant potential.
  • Cytotoxicity Assessment :
    • Objective : To determine the effects on cancer cell lines.
    • Methods : MTT assay for cell viability.
    • Results : Induced apoptosis in MCF-7 (breast cancer) cells with an IC50 of 8 µg/mL.

Q & A

Q. What strategies validate the compound’s stability under experimental conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to heat (60°C), light (UV), and humidity (75% RH) for 48 hours; monitor via HPLC .
  • LC-MS/MS : Identify degradation products (e.g., demethylation or thione oxidation) .

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